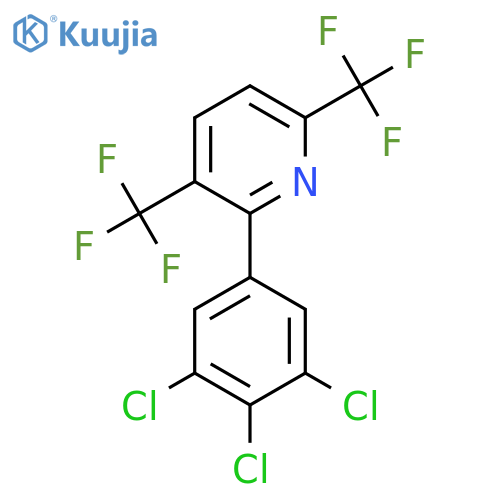Cas no 1361610-60-7 (3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine)
3,6-ビス(トリフルオロメチル)-2-(3,4,5-トリクロロフェニル)ピリジンは、高度にフッ素化および塩素化されたピリジン誘導体であり、その特異な分子構造により優れた化学的安定性と反応性を有します。トリフルオロメチル基とトリクロロフェニル基の組み合わせにより、高い電子求引性と疎水性を示し、有機合成中間体や機能性材料の原料として有用です。特に医薬品や農薬の開発において、生体適合性や代謝耐性を向上させるための修飾基として注目されています。また、その特異な物性は電子材料やコーティング剤への応用も期待されています。

1361610-60-7 structure
商品名:3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine
CAS番号:1361610-60-7
MF:C13H4Cl3F6N
メガワット:394.52698135376
CID:4968160
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine
-
- インチ: 1S/C13H4Cl3F6N/c14-7-3-5(4-8(15)10(7)16)11-6(12(17,18)19)1-2-9(23-11)13(20,21)22/h1-4H
- InChIKey: VACJBFPKFMSODS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C(C(F)(F)F)=CC=C(C(F)(F)F)N=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 404
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 12.9
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013029550-500mg |
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine |
1361610-60-7 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A013029550-1g |
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine |
1361610-60-7 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
| Alichem | A013029550-250mg |
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine |
1361610-60-7 | 97% | 250mg |
475.20 USD | 2021-06-22 |
3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine 関連文献
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
1361610-60-7 (3,6-Bis(trifluoromethyl)-2-(3,4,5-trichlorophenyl)pyridine) 関連製品
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 55290-64-7(Dimethipin)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
